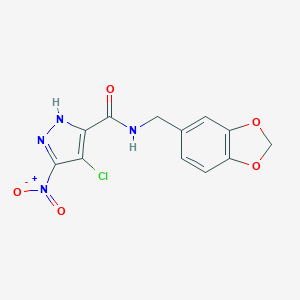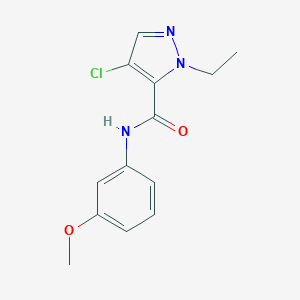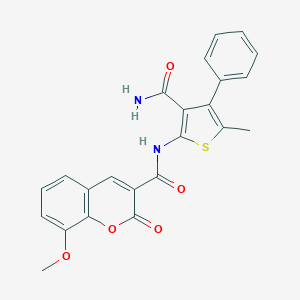
4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using a variety of methods. The compound has been found to have a mechanism of action that involves the inhibition of certain enzymes, leading to various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole involves the inhibition of certain enzymes. Specifically, the compound has been found to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4). This enzyme plays a role in the regulation of various physiological processes such as inflammation and immune response. By inhibiting the activity of PDE4, 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole has been found to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole have been studied extensively in vitro and in vivo. The compound has been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases. Additionally, the compound has been found to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole in lab experiments is its high purity and stability. The compound can be synthesized with high purity using a variety of methods, making it a reliable compound for use in experiments. Additionally, the compound has been found to have a mechanism of action that is well understood, making it a useful tool for studying various physiological processes. However, one limitation of using 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are many potential future directions for the study of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole. One potential direction is the development of new drugs based on the compound's mechanism of action. Additionally, the compound's potential applications in the field of agriculture as a pesticide warrant further investigation. Finally, the compound's potential applications in the treatment of cancer and other diseases warrant further study to determine its efficacy and safety.
Conclusion:
In conclusion, 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole is a chemical compound that has potential applications in various fields of scientific research. The compound can be synthesized with high purity using a variety of methods, and its mechanism of action involves the inhibition of certain enzymes. The compound has been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases. Additionally, the compound has potential applications in the treatment of cancer and as a pesticide in agriculture. Further research is needed to determine the compound's efficacy and safety in these applications.
Méthodes De Synthèse
The synthesis of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole has been achieved using a variety of methods. One of the most common methods involves the reaction of 3-fluorobenzoyl chloride with 4-bromo-1H-pyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromo-1H-pyrazole with 3-fluorobenzohydrazide in the presence of a base such as sodium hydride. Both of these methods have been found to be effective in synthesizing 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole with high purity.
Applications De Recherche Scientifique
4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. The compound has been found to have a mechanism of action that involves the inhibition of certain enzymes, making it a potential candidate for the development of new drugs. Additionally, the compound has been found to have potential applications in the field of agriculture as a pesticide.
Propriétés
Nom du produit |
4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole |
|---|---|
Formule moléculaire |
C10H6BrFN2O |
Poids moléculaire |
269.07 g/mol |
Nom IUPAC |
(4-bromopyrazol-1-yl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-5-13-14(6-8)10(15)7-2-1-3-9(12)4-7/h1-6H |
Clé InChI |
KYUIBXCBHGMRIA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)N2C=C(C=N2)Br |
SMILES canonique |
C1=CC(=CC(=C1)F)C(=O)N2C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B213959.png)
![methyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B213960.png)
![N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213964.png)

![4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213967.png)
![3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B213972.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B213973.png)
![1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-methylindoline](/img/structure/B213975.png)

![6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)

